((4-Chloro-2-nitrophenyl)sulfonyl)(4-(phenylmethoxy)phenyl)amine
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Description
((4-Chloro-2-nitrophenyl)sulfonyl)(4-(phenylmethoxy)phenyl)amine is a useful research compound. Its molecular formula is C19H15ClN2O5S and its molecular weight is 418.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds with Potential Pesticidal Activity
Research on derivatives of phenyl tribromomethyl sulfone has shown the potential for creating novel compounds with pesticidal activity. This work highlights the synthesis of various derivatives, indicating the role of sulfone and nitrophenyl groups in developing active herbicides and fungicides (Borys, Korzyński, & Ochal, 2012).
Development of Thermally Stable Polyimides
A novel diamine with built-in sulfone, ether, and amide structures was synthesized for creating polyimides characterized by their thermal stability and flexibility. This research underlines the importance of such compounds in the development of high-performance materials (Mehdipour-Ataei, Sarrafi, & Hatami, 2004).
Aminolysis of Sulfamate Esters
The study of aminolysis reactions of sulfamate esters in various solvents provides insights into their potential applications in synthetic organic chemistry. This research adds to the understanding of reaction mechanisms involving sulfonate esters, which could be related to the synthesis or modification of compounds like the query chemical (Spillane, Hogan, McGrath, King, & Brack, 1996).
Properties
IUPAC Name |
4-chloro-2-nitro-N-(4-phenylmethoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O5S/c20-15-6-11-19(18(12-15)22(23)24)28(25,26)21-16-7-9-17(10-8-16)27-13-14-4-2-1-3-5-14/h1-12,21H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYFDQLCWNXQHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.